molecular formula C12H22N2O3Si B12582471 1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine CAS No. 577712-83-5

1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine

Katalognummer: B12582471
CAS-Nummer: 577712-83-5
Molekulargewicht: 270.40 g/mol
InChI-Schlüssel: RWGJPSOTGQACLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a clear, colorless to light yellow liquid that is sensitive to moisture and light . This compound is used as an intermediate in organic synthesis and has applications in the development of novel materials and pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine involves several steps. One common method includes the reaction of benzylamine with formaldehyde and chloromethyltrimethylsilane under controlled conditions . The reaction typically requires a solvent such as ethyl acetate and a base like sodium hydroxide to facilitate the process. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials

    Biology: The compound is explored for its potential as a biochemical probe and in the development of bioactive molecules. Its ability to interact with biological systems makes it a valuable tool in biochemical research.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its structural properties may allow for the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and functional groups make it suitable for modifying surfaces and enhancing material properties.

Wirkmechanismus

The mechanism of action of 1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

577712-83-5

Molekularformel

C12H22N2O3Si

Molekulargewicht

270.40 g/mol

IUPAC-Name

[2-[(trimethoxysilylmethylamino)methyl]phenyl]methanamine

InChI

InChI=1S/C12H22N2O3Si/c1-15-18(16-2,17-3)10-14-9-12-7-5-4-6-11(12)8-13/h4-7,14H,8-10,13H2,1-3H3

InChI-Schlüssel

RWGJPSOTGQACLH-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](CNCC1=CC=CC=C1CN)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.